An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Glutaconate
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Glutaconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl glutaconate, a diester of glutaconic acid, is a reactive organic compound with significant potential in chemical synthesis and as a subject of study in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and chemical data repositories. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and the logical representation of its known biological activities.
Physical Properties
Dimethyl glutaconate is a colorless oil at room temperature.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | References |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| CAS Number | 5164-76-1 | [2] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 192.8 °C at 760 mmHg | [3] |
| Density | 1.124 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.452 | |
| Flash Point | >100 °C | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [3] |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [3] |
Chemical Properties
Dimethyl glutaconate is characterized by its reactivity, stemming from its tautomeric nature and the presence of two ester functional groups.[2] It is also known by its synonym, Dimethyl 2-pentenoate.[4]
Reactivity and Stability
As a tautomeric compound, dimethyl glutaconate can exist in different isomeric forms. It is a reactive molecule that can participate in various chemical reactions, making it a useful intermediate in organic synthesis.[2] For optimal stability, it should be stored in a sealed container in a dry, dark environment at room temperature.[3]
Synthesis
A general method for the synthesis of dimethyl glutaconate involves the esterification of glutaconic acid (pent-2-ene-1,5-dioic acid) with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.
Experimental Protocol: Synthesis of Dimethyl Glutaconate
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Materials:
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Glutaconic acid (1.0 eq)
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Methanol (excess, as reactant and solvent)
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Concentrated sulfuric acid (catalytic amount)
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Sodium carbonate solution (for neutralization)
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Anhydrous sodium sulfate (B86663) (for drying)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaconic acid and an excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux and maintain for a period sufficient to drive the esterification to completion (monitoring by TLC or other appropriate analytical technique is recommended).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, a saturated solution of sodium carbonate (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl glutaconate.
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Purify the crude product by vacuum distillation to yield pure dimethyl glutaconate as a colorless liquid.
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Use in Chemical Synthesis
Dimethyl glutaconate serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows for its use in reactions such as Michael additions and cycloadditions, leading to the formation of more complex molecular architectures.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl ester protons, the methylene (B1212753) protons, and the vinyl protons. The chemical shifts and coupling patterns of the vinyl protons would be indicative of the cis/trans isomeric ratio.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the olefinic carbons, the methylene carbon, and the methoxy (B1213986) carbons.
Infrared (IR) Spectroscopy
The IR spectrum of dimethyl glutaconate is expected to exhibit strong absorption bands characteristic of its functional groups. Key expected peaks include:
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C=O stretch (ester): A strong, sharp peak typically in the range of 1720-1740 cm⁻¹.
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C-O stretch (ester): A strong peak in the region of 1000-1300 cm⁻¹.
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C=C stretch (alkene): A medium intensity peak around 1650 cm⁻¹.
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C-H stretch (sp² and sp³): Peaks just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum of dimethyl glutaconate would show a molecular ion peak (M⁺) corresponding to its molecular weight (158.15 g/mol ). The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃) and other characteristic fragments resulting from the cleavage of the ester and alkyl chain.
Biological Activity and Mechanism of Action
Dimethyl glutaconate has been identified as a compound with potential anticancer properties.[2] Its mechanism of action is believed to involve two primary pathways: DNA cross-linking and the inhibition of topoisomerase enzymes.[2]
DNA Cross-linking
As a reactive molecule, dimethyl glutaconate has been shown to have a cross-linking effect on DNA.[2] This process involves the formation of covalent bonds between the compound and the DNA strands, which can physically block DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Topoisomerase Inhibition
Dimethyl glutaconate has been found to inhibit the activity of topoisomerase II and III enzymes.[2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, dimethyl glutaconate can lead to an accumulation of DNA strand breaks, which triggers a DNA damage response and can induce cell death in rapidly dividing cancer cells.[2]
The following diagram illustrates the proposed mechanism of action for the anticancer effects of dimethyl glutaconate.
Caption: Proposed anticancer mechanism of dimethyl glutaconate.
Conclusion
Dimethyl glutaconate is a valuable chemical compound with well-defined physical properties and diverse chemical reactivity. Its potential as an anticancer agent, through the dual mechanisms of DNA cross-linking and topoisomerase inhibition, makes it a subject of considerable interest for further research and development in oncology. This technical guide provides a foundational understanding of its properties and known activities, intended to support and facilitate future investigations in both chemistry and the life sciences.
